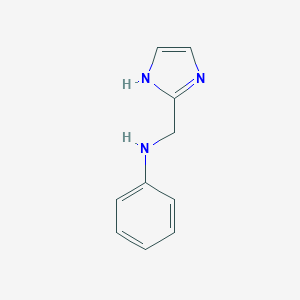
Lubazodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lubazodone is a novel antidepressant drug that has been developed in recent years. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has shown promising results in the treatment of depression and anxiety disorders.
Applications De Recherche Scientifique
Neuroprotective Effects
Lubazodone has been studied for its effects on cortical receptor binding in the context of neuroprotective drug research. In an animal model with photothrombotic ischemic lesions, lubazodone was found to selectively increase gamma-aminobutyric acid(A) (GABA(A)) receptor binding. This effect suggests a potential role for lubazodone in reducing cortical excitability and contributing to neuroprotection (Que, Witte, & Zilles, 2000).
GABA System in Psychiatric Disorders
Research has also focused on the GABA system in the context of anxiety and depression. The modulation of synaptic GABAA receptors in the thalamus by drugs like Eszopiclone, a close relative of lubazodone, indicates potential therapeutic applications. These findings can be extended to understanding the role of lubazodone in treating psychiatric disorders (Jia, Goldstein, & Harrison, 2009).
Anticonvulsant Effects
The research on the central nervous system and the modulation of GABAA receptors also extends to the potential of lubazodone in anticonvulsant applications. Studies demonstrate the role of GABA transporters and their inhibitors, closely related to the action of lubazodone, in controlling neuronal excitability and suggesting their utility in treating epilepsy (White et al., 2005).
Propriétés
Numéro CAS |
161178-07-0 |
|---|---|
Nom du produit |
Lubazodone |
Formule moléculaire |
C14H18FNO2 |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2/t10-/m0/s1 |
Clé InChI |
HTODIQZHVCHVGM-JTQLQIEISA-N |
SMILES isomérique |
C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3 |
SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
Autres numéros CAS |
161178-07-0 |
Synonymes |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



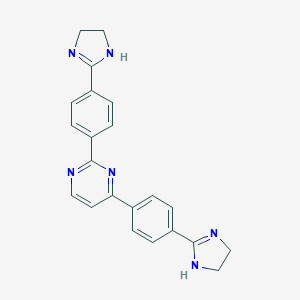
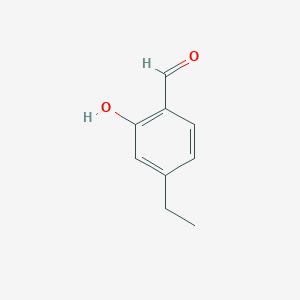

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)
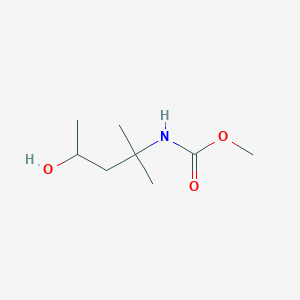

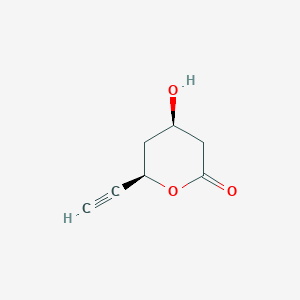
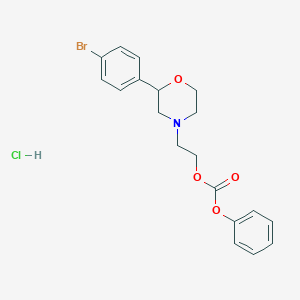
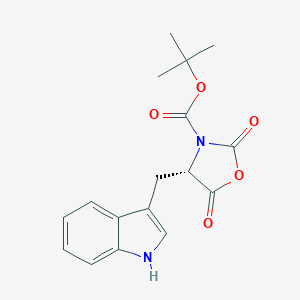
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
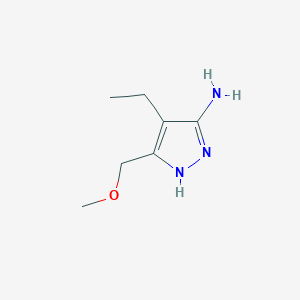
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
